Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride
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Overview
Description
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1,2,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Used in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Exhibits anticancer activity.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Used as a corrosion inhibitor.
Uniqueness
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride is unique due to its combination of an ethyl ester group and a thiadiazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H10ClN3O2S |
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Molecular Weight |
223.68 g/mol |
IUPAC Name |
ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)3-4-8-6(7)12-9-4;/h2-3H2,1H3,(H2,7,8,9);1H |
InChI Key |
OTZZTBKPFXANBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NSC(=N1)N.Cl |
Origin of Product |
United States |
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